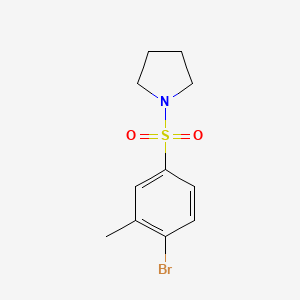

1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

Vue d'ensemble

Description

1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 4-bromo-3-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed:

- Substituted derivatives with various functional groups replacing the bromine atom.

- Oxidized or reduced forms of the sulfonyl group.

- Coupled products with extended carbon chains.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Enzyme Inhibition Studies

The sulfonyl group in 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine allows for interactions with various enzymes. Preliminary studies suggest that compounds with similar structures can inhibit enzymatic activity, which is crucial for developing therapeutic agents targeting specific diseases. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, highlighting the potential of sulfonyl-containing compounds in antibiotic development.

2. Drug Development

Due to its unique structure, this compound may serve as a lead compound in drug discovery programs aimed at treating conditions such as cancer or infectious diseases. The bromine atom adds to the molecular complexity, potentially enhancing the compound's binding affinity to biological targets.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

2. Reaction Mechanisms

The compound's reactivity can be explored through various synthetic pathways, including nucleophilic substitutions and coupling reactions. Understanding these mechanisms is essential for optimizing synthetic routes in organic chemistry.

Case Study 1: Inhibition of Protein Targets

A study investigated the interaction of sulfonyl-containing compounds with specific protein targets involved in cancer pathways. The findings indicated that this compound exhibited notable inhibitory effects on certain kinases, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Analogues

Research focused on synthesizing analogues of this compound to evaluate their biological activities. The analogues demonstrated varying degrees of potency against selected enzymes, reinforcing the importance of structural modifications in enhancing biological activity.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Enzyme Inhibition | Interaction with enzymes leading to inhibition | Development of new therapeutics |

| Drug Development | Lead compound for targeting diseases | Novel treatment options |

| Organic Synthesis | Intermediate for complex molecule synthesis | Enhanced efficiency in pharmaceutical production |

| Case Study | Findings | Implications |

|---|---|---|

| Protein Target Inhibition | Significant inhibitory effects on kinases | Potential anticancer applications |

| Synthesis of Analogues | Variability in potency among synthesized analogues | Insights into structure-activity relationships |

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through its functional groups. The sulfonyl group can form hydrogen bonds or electrostatic interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

- 1-((4-Bromo-2-methylphenyl)sulfonyl)pyrrolidine

- 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine

- 1-((3-Bromo-4-methylphenyl)sulfonyl)pyrrolidine

Comparison: 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted applications.

Activité Biologique

1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a sulfonamide derivative characterized by a pyrrolidine ring and a sulfonyl group attached to a 4-bromo-3-methylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing various biologically active molecules.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A pyrrolidine ring , which contributes to its conformational flexibility and ability to interact with biological targets.

- A sulfonyl group , which can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to various receptors or enzymes.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking substrate structures, thereby blocking active sites.

- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, influencing signal transduction pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds related to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyrazole Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Pyrazole Derivative B | MDA-MB-231 (Breast) | 10.0 | Cell cycle arrest |

| This compound | A549 (Lung) | TBD | TBD |

These findings suggest that modifications in the phenyl ring can significantly impact the compound's efficacy against cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar sulfonamide compounds are known for their effectiveness against bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results indicate that this compound could be explored further for its potential as an antimicrobial agent.

Case Studies and Research Findings

- Antitumor Synergy : A study examined the effects of combining various pyrazole derivatives with doxorubicin in MDA-MB-231 cells, revealing that certain brominated compounds exhibited a synergistic effect, enhancing overall cytotoxicity. This suggests that compounds like this compound could be valuable in combination therapies for breast cancer treatment .

- Mechanistic Insights : Research into the mechanism of action has shown that the sulfonamide group can form stable interactions with target enzymes, leading to significant inhibition of their activity. This is particularly relevant in designing inhibitors for specific cancer-related pathways .

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHZGIJTXHOEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406697 | |

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852026-79-0 | |

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.